molecular formula C8H7Cl2NO3 B1631114 2,4-Dichloro-3-ethyl-6-nitrophenol CAS No. 99817-36-4

2,4-Dichloro-3-ethyl-6-nitrophenol

Cat. No. B1631114
CAS RN: 99817-36-4
M. Wt: 236.05 g/mol
InChI Key: YTVCECQSAPGJBB-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-ethyl-6-nitrophenol is an organic compound with the molecular formula C8H7Cl2NO3 . It has a molecular weight of 236.05 .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3-ethyl-6-nitrophenol consists of a phenol ring with two chlorine atoms, one nitro group, and one ethyl group attached .


Physical And Chemical Properties Analysis

2,4-Dichloro-3-ethyl-6-nitrophenol is a solid at room temperature .

Scientific Research Applications

1. Synthesis of Developer in Color Photography

2,4-Dichloro-3-ethyl-6-nitrophenol is an important intermediate in the synthesis of developers used in color photography. This compound is prepared from p-nitroethylbenzene through chlorination, alkalization, and acidification, resulting in high purity and yield at low costs (Qin Xue-kong, 2005).

2. Environmental Impact and Toxicity

Research has identified 2,4-Dichloro-6-nitrophenol (a similar compound) as widespread in effluent wastewater. A study on Chinese rare minnows found that this compound caused significant changes in plasma vitellogenin levels and affected the hypothalamic-pituitary-gonadal axis in a sex-dependent manner, indicating its potential as an endocrine-disrupting chemical (Rui Chen et al., 2016).

3. Phototransformation in Surface Waters

2,4-Dichloro-6-nitrophenol undergoes phototransformation in surface water bodies. Research indicates that the direct photolysis and reactions with reactive species like hydroxyl radicals and singlet oxygen are the main phototransformation processes in organic-rich and organic-poor waters (P. Maddigapu et al., 2011).

4. Genotoxicity Studies

Studies have shown that 2,4-dichloro-6-nitrophenol ammonium and its major metabolite, 2,4-dichloro-6-aminophenol, can cause DNA damage and chromosomal aberrations in certain cell cultures, indicating potential health hazards (Z. Heng et al., 1996).

5. Synthesis and Characterization

Various studies have focused on the synthesis and characterization of compounds similar to 2,4-Dichloro-3-ethyl-6-nitrophenol, including 2,6-Dichloro-4-nitrophenol and its derivatives. These studies include exploring the electrochemical behavior, reaction kinetics, and spectroscopic properties of these compounds (N. Sundaraganesan et al., 2006).

Safety And Hazards

This chemical is considered hazardous. It is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4-dichloro-3-ethyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7Cl2NO3/c1-2-4-5(9)3-6(11(13)14)8(12)7(4)10/h3,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCECQSAPGJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888783
Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-ethyl-6-nitrophenol

CAS RN

99817-36-4
Record name 2,4-Dichloro-3-ethyl-6-nitrophenol
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name 2,4-dichloro-3-ethyl-6-nitrophenol
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Record name 2,4-Dichloro-3-ethyl-6-nitrophenol
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Synthesis routes and methods I

Procedure details

In a 1-liter four-necked glass flask is prepared a solution mixture of 100 g of 4-chloro-3-ethylphenol and 350 g of dichloroethane. While the mixture is maintained at a temperature of 35°-45° C., 80 g of chlorosulfonic acid is added dropwise and the mixture is maintained at a temperature of 40°-45° C. for 1 hour. Next, 326 g of a 14.3% hydrochloric acid solution is added, and 68 g of a 35% aqueous hydrogen peroxide solution is added dropwise while maintaining the temperature at 40°-45° C. After the mixture is maintained at the same temperature for 8 hours, it is cooled to 20° C. After the oily layer is separated, the aqueous layer obtained is charged in a 1-liter four-necked glass flask, and 172 g of a 70% nitric acid solution is added dropwise to the aqueous a temperature of 30°-40° C. The liquid becomes turbid and turns yellowish white. The temperature is raised about 15° C. After the addition, the reaction mixture is maintained at the same temperature for 1 hour. The reaction mixture is cooled to 5° C. and filtered. The product is washed with water and dried to give 2,4-dichloro-3-ethyl-6-nitrophenol.
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Synthesis routes and methods II

Procedure details

In the same manner as in Example 13 except that an aqueous solution of 3,5-dichloro-4-ethyl-2-hydroxybenzenesulfonic acid is added dropwise to a 50% aqueous nitric acid solution which have been preliminarily charged, the aimed product of 2,4-dichloro-3-ethyl-6-nitrophenol is obtained.
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Synthesis routes and methods III

Procedure details

Iodine (5 parts) was dissolved in 96% sulfuric acid (1000 parts) and 4-ethylbenzenesulfonic acid (186 parts) was added thereto. Chlorine (about 235 parts) was introduced therein, while being stirred at a temperature of 40° to 60° C. Then, a 2,3,5-trichloro-4-ethylbenzenesulfonic acid content in the reaction mixture reached 78.3%. Successively, water (200 parts) was added to the reaction mixture so as to make a ratio of sulfuric acid to water 8:2, and the reaction mixture was subjected to steam distillation at a temperature of 160° to 200° C., thereby performing desulfonation reaction. Mixed acid consisting of 67% nitric acid (110 parts) and concentrated sulfuric acid (174 parts) was added dropwise to the desulfonation reaction product isolated from water, while being stirred at a temperature of 20° to 40° C., and the mixture was kept at that temperature for 1 to 3 hours. Thereafter, the reaction mixture was poured into water (950 parts) at a temperature of 30° C. or below. The reaction product was separated from water and then washed with water. The crude product of 2,3,5-trichloro-4-ethylnitrobenzene (220 parts) was added to a mixture of methanol (1560 parts), water (200 parts) and potassium hydroxide (240 parts), and the resulting mixture was refluxed for 4 hours. Thereafter, the reaction mixture was cooled to ambient temperature to deposit precipitate. The precipitate separated and washed with methanol and then water was placed in 20 % sulfuric acid (510 parts). The mixture was stirred for 3 hours at a temperature of 70° to 75° C., and then cooled to produce crystals of 2,4-dichloro-3-ethyl-6-nitrophenol. The crystals were collected on a filter, washed with water and then dried to obtain a desired product (141.8 parts). The over-all yield from 4-ethylbenzenesulfonic acid was found to be 60.1 %. The product had a melting point of 45.1° to 46.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
W Zhong, D Wang, X Xu - Journal of hazardous materials, 2012 - Elsevier
Phenols pose a risk to the environment and to human health. Phenols found in rivers mainly originate from sewage treatment plants (STPs). In this paper, analytical procedures, based …
Number of citations: 66 www.sciencedirect.com
R Ran, CU Pittman Jr - Synthetic communications, 1993 - Taylor & Francis
2,4-Dichloro-3-methyl-6-nitrophenol 2 was prepared by KOH/H 2 O hydrolysis of a product mixture obtained from chlorination of p-nitrotoluene in the presence of a phase transfer …
Number of citations: 3 www.tandfonline.com
WJ Zhong, DH Wang, XW Xu, BY Wang, Q Luo… - Chinese science …, 2011 - Springer
Phenolic compounds exist widely in the influents and effluents of sewage treatment plants (STPs) and most are un-regulated. In this study, a gas chromatography-mass spectrometry (…
Number of citations: 32 link.springer.com
W Zhong, D Wang, Z Wang - Data in brief, 2018 - data-in-brief.com
This article contains data related to the research article entitled "Distribution and potential ecological risk of 50 phenolic compounds in three rivers in Tianjin, China" [1]. This data article …
Number of citations: 5 www.data-in-brief.com
W Zhong, D Wang, Z Wang - Environmental Pollution, 2018 - Elsevier
Phenolic compounds widely exist in the surface water of many countries; however, few studies have simultaneously analyzed and evaluated broad-spectrum phenolic compounds in …
Number of citations: 66 www.sciencedirect.com
Z WenJue, W DongHong, XU XiaoWei, W BingYi… - 2011 - ir.rcees.ac.cn
Phenolic compounds exist widely in the influents and effluents of sewage treatment plants (STPs) and most are un-regulated. In this study, a gas chromatography-mass spectrometry (…
Number of citations: 2 ir.rcees.ac.cn
W Zhong, D Wang, X Xu, Q Luo, B Wang, X Shan… - Chemosphere, 2010 - Elsevier
A number of approaches have been proposed for screening level ecological risk assessment. In this paper, we first established a mass spectrum library including 50 phenols using …
Number of citations: 102 www.sciencedirect.com
W Zhong, D Wang, Z Wang, L Zhu - National Basic Research …, 2013 - aisberg.unibg.it
The purpose of this paper was to identify the phenols in surface water of three rivers in Tianjin and assess the ecological risk. Using technology of retention time lock (RTL) and …
Number of citations: 3 aisberg.unibg.it
LA Underwood - 2018 - era.ed.ac.uk
This thesis has been submitted in fulfilment of the requirements for a postgraduate degree (eg PhD, MPhil, DClinPsychol) at th Page 1 This thesis has been submitted in fulfilment of the …
Number of citations: 3 era.ed.ac.uk
RL Ramos - 2019 - repositorio.ufmg.br
In the recent years the occurrence of micropollutants, such as phenolic compounds, has become a worldwide concern due to the complexity of the compounds and the risks to the …
Number of citations: 0 repositorio.ufmg.br

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